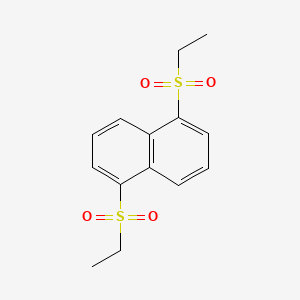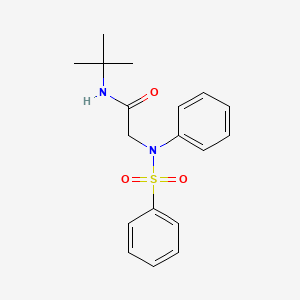
9H-fluorene-9,9-diyldi-4,1-phenylene bis(2-fluorobenzoate)
Vue d'ensemble
Description
9H-fluorene-9,9-diyldi-4,1-phenylene bis(2-fluorobenzoate) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of fluorene and benzoate, and its unique molecular structure makes it an interesting subject for research.
Applications De Recherche Scientifique
The unique molecular structure of 9H-fluorene-9,9-diyldi-4,1-phenylene bis(2-fluorobenzoate) makes it a potential candidate for various scientific research applications. This compound has been studied extensively for its potential use as a fluorescent material in organic light-emitting diodes (OLEDs). It has also been investigated for its use in the fabrication of organic semiconductors, solar cells, and sensors.
Mécanisme D'action
The mechanism of action of 9H-fluorene-9,9-diyldi-4,1-phenylene bis(2-fluorobenzoate) is not fully understood. However, it is believed that the compound interacts with the electron transport layer in OLEDs and forms a charge transfer complex, which leads to the emission of light. In solar cells, the compound acts as a sensitizer, absorbing light and transferring the energy to the electron acceptor material.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 9H-fluorene-9,9-diyldi-4,1-phenylene bis(2-fluorobenzoate) on living organisms. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 9H-fluorene-9,9-diyldi-4,1-phenylene bis(2-fluorobenzoate) is its high thermal stability, which makes it suitable for use in high-temperature applications. The compound is also soluble in common organic solvents, which makes it easy to handle in the laboratory. However, the compound is relatively expensive and can be difficult to synthesize in large quantities.
Orientations Futures
There are several future directions for research on 9H-fluorene-9,9-diyldi-4,1-phenylene bis(2-fluorobenzoate). One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the compound's potential use in biomedical applications, such as drug delivery and imaging. Additionally, the compound's potential use in energy storage and conversion devices, such as batteries and supercapacitors, is an interesting area for future research.
Propriétés
IUPAC Name |
[4-[9-[4-(2-fluorobenzoyl)oxyphenyl]fluoren-9-yl]phenyl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H24F2O4/c40-35-15-7-3-11-31(35)37(42)44-27-21-17-25(18-22-27)39(33-13-5-1-9-29(33)30-10-2-6-14-34(30)39)26-19-23-28(24-20-26)45-38(43)32-12-4-8-16-36(32)41/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACJWFFAGCZFQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5F)C6=CC=C(C=C6)OC(=O)C7=CC=CC=C7F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H24F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[9-[4-(2-Fluorobenzoyl)oxyphenyl]fluoren-9-yl]phenyl] 2-fluorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-3-[(benzylamino)sulfonyl]benzamide](/img/structure/B3827817.png)
![4-({3-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3827822.png)
![2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3827829.png)
![4-{[(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3827834.png)



![4-{[3-(butoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3827861.png)
![N-benzyl-3-{[(4-bromophenyl)amino]sulfonyl}benzamide](/img/structure/B3827862.png)
![4-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3827873.png)


![8-[4-(diethylamino)-2-methylbenzyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3827894.png)